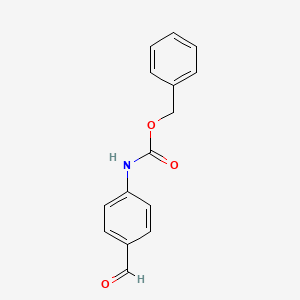

4-(Cbz-amino)benzaldehyde

Übersicht

Beschreibung

4-(Cbz-amino)benzaldehyde, also known as 4-Aminobenzaldehyde, is a compound with the empirical formula C7H7NO . It can be made into a polymer with certain conductivity and corrosion resistance, and the combination of stainless steel is better than the epoxy resin . It can be used as an intermediate of pharmaceutical and dye, and it is also used in organic synthesis .

Synthesis Analysis

N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity .Molecular Structure Analysis

The molecular weight of this compound is 121.14 . The SMILES string is NC1=CC=C(C( [H])=O)C=C1 . The InChI is 1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2 . The 4-Aminobenzaldehyde molecule contains a total of 16 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 primary amine (aromatic) .Wissenschaftliche Forschungsanwendungen

Enzymatic Catalysis and Synthesis of Amino Acid Derivatives

4-(Cbz-amino)benzaldehyde is utilized in the synthesis of amino acid derivatives through enzymatic catalysis. For instance, the compound serves as a substrate in aldol addition reactions catalyzed by pyruvate aldolases, resulting in N-Cbz-amino-4-hydroxy-2-ketoacid precursors with high enantioselectivity. This process is critical for synthesizing proline, pipecolic acid, and pyrrolizidine-3-carboxylic acid derivatives, showcasing the compound's utility in creating chiral building blocks for pharmaceuticals (Hernández et al., 2017).

Schiff Base Formation for Biological Studies

This compound is instrumental in the formation of Schiff bases, which are significant in various biological and medicinal chemistry studies. The compound reacts with aldehydes and ketones to form new derivatives that have been studied for their biological activity, including antimicrobial properties (Radi et al., 2019).

Advanced Synthesis of Lactams and Pyrrolidines

In organic synthesis, this compound is used to generate lactams and pyrrolidines through multicomponent domino reactions. These compounds are valuable for their potential pharmacological activities and as intermediates in organic synthesis (Tietze et al., 2002).

Preparation of Sulfonopeptides and Other Peptidomimetics

The compound also finds application in the preparation of sulfonopeptides, which act as receptor ligands and enzyme inhibitors. This involves the synthesis of N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains, illustrating the compound's role in the development of peptidomimetics (Abdellaoui et al., 2017).

Wirkmechanismus

Target of Action

4-(Cbz-amino)benzaldehyde, also known as benzyl 4-formylphenylcarbamate , is primarily used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine group in organic molecules .

Mode of Action

The compound acts by protecting the amine group in organic molecules. This is achieved through the formation of carbamate groups . The carbamate group is stable under various conditions and can be selectively removed using specific reagents . For instance, catalytic hydrogenation (Pd-C, H2) can be used for the removal of the CBz group .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of various organic compounds, particularly in the protection and deprotection of amines .

Pharmacokinetics

It is known that benzaldehyde, a structurally similar compound, can enhance the absorption of drugs with low oral bioavailability by disturbing the integrity of the lipid bilayer and enhancing membrane permeability .

Result of Action

The primary result of the action of this compound is the protection of the amine group in organic molecules, which allows for selective reactions to occur on other parts of the molecule . This is particularly important in peptide synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at +4°C , suggesting that temperature could affect its stability. Furthermore, the efficacy of the compound in protecting amines can be influenced by the presence of other functional groups in the molecule and the specific reaction conditions .

Safety and Hazards

Benzaldehyde, which is structurally similar to 4-(Cbz-amino)benzaldehyde, is classified as a combustible liquid. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that benzaldehyde, a related compound, can interact with proteins and enzymes

Cellular Effects

Benzaldehyde, a structurally similar compound, has been shown to influence cell function . It can increase the permeability of the cell membrane, thereby promoting the absorption of certain drugs

Molecular Mechanism

It is known that benzaldehyde can disturb the integrity of the lipid bilayer, enhancing membrane permeability . This could potentially be a mechanism through which 4-(Cbz-amino)benzaldehyde exerts its effects at the molecular level.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Benzaldehyde, a related compound, is involved in the synthesis of phenyl nitropropen, an intermediate of amphetamine

Eigenschaften

IUPAC Name |

benzyl N-(4-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAEMJHFMVQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B2814064.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)

![ethyl 6-methyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2814071.png)

![N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2814072.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)

![N-[(4-methylphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2814076.png)